molecular formula C22H22N2O5S B1228935 N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide

N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide

Cat. No. B1228935
M. Wt: 426.5 g/mol
InChI Key: ZQWQMEGGIJJTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide is an aromatic amide.

Scientific Research Applications

Antibacterial Activity

N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides, a category that includes N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide, have been investigated for their antibacterial activity. A study found that certain derivatives with a 4-acyl-phenyl group exhibited significant activity against metronidazole-resistant strains of Helicobacter pylori, highlighting the importance of an acyl function for activity in this context (Chimenti et al., 2006).

Alzheimer's Disease Research

Derivatives of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have been studied for their potential in Alzheimer's disease research. Specifically, their ability to inhibit cholinesterase and BACE1, neuroprotectivity, and metal chelating abilities have been evaluated. One compound showed significant acetylcholinesterase inhibitory activity and neuroprotective effects, indicating potential utility in Alzheimer's disease research (Saeedi et al., 2020).

Anti-inflammatory Activity

In the realm of anti-inflammatory research, N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have demonstrated promising results. A series of these compounds were synthesized and evaluated for their anti-inflammatory activity. They were found to be active agents, with effects comparable to known anti-inflammatory drugs, suggesting potential applications in the treatment of inflammatory conditions (Bylov, Vasylyev, & Bilokin, 1999).

Analgesic and Diuretic Activities

Research into the analgesic and diuretic activities of N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives has shown that some compounds in this class exhibit notable effects in these areas. This suggests their potential application in the development of new analgesic and diuretic agents (Artizzu et al., 1995).

properties

Product Name

N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c25-19-15-21(29-20-11-4-3-10-18(19)20)22(26)23-16-8-7-9-17(14-16)30(27,28)24-12-5-1-2-6-13-24/h3-4,7-11,14-15H,1-2,5-6,12-13H2,(H,23,26)

InChI Key

ZQWQMEGGIJJTCN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.